molecular formula C18H24O3 B141052 3-Geranyl-4-methoxybenzoic acid CAS No. 246266-38-6

3-Geranyl-4-methoxybenzoic acid

Cat. No.: B141052
CAS No.: 246266-38-6
M. Wt: 288.4 g/mol
InChI Key: IHSAYXMNBDVWDA-RIYZIHGNSA-N
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Mechanism of Action

Mode of Action

It is known that the compound exhibits a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may help maintain the integrity of the extracellular matrix and potentially influence cell behavior.

Pharmacokinetics

The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may be well-absorbed in the body, but further studies are needed to confirm this.

Result of Action

This compound has been shown to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . This suggests that it may have potential therapeutic applications in conditions where hyaluronidase activity is detrimental, such as in certain inflammatory diseases and cancer.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by exposure to sunlight and high temperatures . Therefore, it is recommended to store the compound in a cool, dark place to maintain its efficacy . Additionally, the compound’s solubility in various solvents suggests that it may be more effective in certain physiological environments than others .

Biochemical Analysis

Biochemical Properties

It has been found to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may affect cell migration and tissue remodeling .

Cellular Effects

Its inhibitory effect on hyaluronidase suggests that it may influence cell function by affecting the extracellular matrix . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effect on hyaluronidase suggests that it may bind to this enzyme and prevent it from degrading hyaluronic acid . This could lead to changes in the extracellular matrix, which could in turn affect cell signaling, gene expression, and cellular metabolism.

Preparation Methods

The synthesis of 3-Geranyl-4-methoxybenzoic acid typically involves a multi-step chemical process . One common method includes the following steps:

Industrial production methods are similar but often optimized for higher yields and purity. These methods may involve the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

3-Geranyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSAYXMNBDVWDA-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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